Alcaftadine Methylhydroxy-N-demethylated
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Overview
Description
Alcaftadine Methylhydroxy-N-demethylated is a derivative of alcaftadine, a compound primarily known for its use as an antihistamine. Alcaftadine is commonly used in ophthalmic solutions to prevent itching associated with allergic conjunctivitis . The molecular formula of this compound is C18H21N3O, and it has a molecular weight of 295.379 g/mol .
Preparation Methods
The preparation of Alcaftadine Methylhydroxy-N-demethylated involves synthetic routes that typically start with alcaftadine as the precursor. The process includes demethylation and subsequent hydroxylation reactions. Specific reaction conditions and industrial production methods are proprietary and detailed in patents .
Chemical Reactions Analysis
Alcaftadine Methylhydroxy-N-demethylated undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alcaftadine Methylhydroxy-N-demethylated has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new antihistamines.
Biology: It is studied for its interactions with histamine receptors and its potential effects on cellular processes.
Medicine: It is investigated for its potential use in treating allergic conditions beyond conjunctivitis.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical products
Mechanism of Action
The mechanism of action of Alcaftadine Methylhydroxy-N-demethylated involves its role as an antagonist of the histamine H1 receptor. By blocking this receptor, the compound prevents the binding of histamine, thereby reducing allergic symptoms such as itching and redness. The compound also inhibits the release of histamine from mast cells and decreases chemotaxis and eosinophil activation .
Comparison with Similar Compounds
Alcaftadine Methylhydroxy-N-demethylated can be compared with other antihistamines such as:
Olopatadine: Another H1 receptor antagonist used in ophthalmic solutions.
Ketotifen: A dual H1 and H2 receptor antagonist with additional mast cell stabilizing properties.
Azelastine: An H1 receptor antagonist with anti-inflammatory effects.
What sets this compound apart is its specific molecular structure, which may offer unique binding affinities and pharmacokinetic properties .
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl)methanol |
InChI |
InChI=1S/C18H21N3O/c22-12-15-11-20-18-17(14-5-8-19-9-6-14)16-4-2-1-3-13(16)7-10-21(15)18/h1-4,11,19,22H,5-10,12H2 |
InChI Key |
UTKZLJSWZBVSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4CO |
Origin of Product |
United States |
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